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4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl-

Catalog No.
S13372946
CAS No.
61957-92-4
M.F
C22H15NO3
M. Wt
341.4 g/mol
Availability
In Stock
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4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl-

CAS Number

61957-92-4

Product Name

4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl-

IUPAC Name

5-benzoyl-2,5-diphenyl-1,3-oxazol-4-one

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C22H15NO3/c24-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)21(25)23-20(26-22)17-12-6-2-7-13-17/h1-15H

InChI Key

AFPSSCRJHKITDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- is a member of the oxazolone family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound features a benzoyl group at the 5-position and two phenyl groups at the 2 and 5 positions of the oxazolone ring. The oxazolone structure is notable for its versatility in organic synthesis and its potential biological activity, making it a subject of interest in medicinal chemistry.

The reactivity of 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- is primarily attributed to the electrophilic nature of the carbonyl group and the nucleophilic character of the nitrogen atom within the ring. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with dienes or other unsaturated systems, forming larger cyclic structures.
  • Condensation Reactions: It can react with amines to form amides or other nitrogen-containing derivatives.

These reactions highlight its utility as a building block in synthesizing more complex molecules.

4(5H)-Oxazolone derivatives exhibit a range of biological activities. Studies have shown that compounds within this class can act as:

  • Anti-inflammatory Agents: Some derivatives demonstrate inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .
  • Antioxidants: Certain oxazolones have been reported to inhibit lipid peroxidation, suggesting potential applications in protecting against oxidative stress .
  • Antimicrobial Activity: Some studies indicate that oxazolone derivatives possess antimicrobial properties, making them candidates for further pharmacological exploration .

The synthesis of 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- typically involves several methods:

  • Erlenmeyer–Plochl Reaction: This method involves condensing appropriate aldehydes with hippuric acid in the presence of sodium acetate and acetic anhydride to produce substituted oxazolones .
  • Nucleophilic Attack: Secondary amines can be introduced to the oxazolone ring under microwave irradiation conditions to synthesize benzamide derivatives .
  • Cyclization Reactions: Various cyclization techniques can be applied to form different substituted oxazolones from precursors like amino acids or other nitrogen-containing compounds.

These methods allow for diverse modifications and functionalizations of the oxazolone core.

The applications of 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- extend across various fields:

  • Pharmaceutical Development: Due to their biological activities, these compounds are explored as potential drug candidates for treating inflammation and oxidative stress-related diseases.
  • Organic Synthesis: They serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures.
  • Material Science: Some derivatives may find applications in developing new materials due to their unique chemical properties.

Interaction studies involving 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- often focus on its binding affinity with biological targets such as enzymes (e.g., COX enzymes) and receptors. These studies help elucidate the mechanism of action and therapeutic potential of the compound. For instance:

  • Molecular Docking Studies: Computational approaches can predict how these compounds interact with target proteins, aiding in drug design efforts.
  • In vitro Assays: Biological assays can evaluate the efficacy and safety profile of these compounds against various cellular models.

Several compounds share structural similarities with 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl-, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4(5H)-OxazoloneBasic oxazolone structureAnti-inflammatory
2-AryloxazolonesSubstituted at position 2Antimicrobial
Benzamides derived from oxazolonesContains amide functionalityPotential analgesic
Triazinone derivativesAdditional triazine ringCOX inhibitors

The uniqueness of 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- lies in its specific substitution pattern and resultant biological activities that differentiate it from these similar compounds. Its dual phenyl substitution contributes to enhanced stability and potentially improved biological interactions compared to simpler oxazolones.

The study of oxazolones dates to the late 19th century, with foundational work by Friedrich Gustav Carl Emil Erlenmeyer, who first synthesized azlactones (oxazolone derivatives) in 1893 via the condensation of benzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This reaction, now termed the Erlenmeyer-Plöchl synthesis, established oxazolones as key intermediates for amino acid synthesis. Early investigations focused on simple oxazolones, but substitutions at the 2, 4, and 5 positions soon revealed expanded utility. The introduction of aryl groups, such as benzoyl and phenyl moieties, emerged as a strategy to modulate electronic and steric properties, enabling applications in asymmetric catalysis and polymer chemistry.

The specific derivative 5-benzoyl-2,5-diphenyl-4(5H)-oxazolone likely originated from mid-20th-century efforts to optimize azlactone stability and reactivity. By substituting the oxazolone core with electron-withdrawing benzoyl and bulky phenyl groups, researchers achieved enhanced resistance to hydrolysis and improved regioselectivity in subsequent transformations. These advances aligned with broader trends in heterocyclic chemistry, where functional group diversification became central to drug discovery and materials science.

Structural Significance of 5-Benzoyl-2,5-Diphenyl Substitution

The molecular architecture of 4(5H)-oxazolone, 5-benzoyl-2,5-diphenyl- features three critical structural elements:

  • Oxazolone Core: A five-membered ring containing oxygen at position 1 and nitrogen at position 3, which confers aromaticity and dipole moments that drive reactivity.
  • 5-Benzoyl Group: The benzoyl substituent at position 5 introduces strong electron-withdrawing effects, polarizing the carbonyl group and increasing electrophilicity at the C-2 position.
  • 2,5-Diphenyl Substituents: The phenyl groups at positions 2 and 5 create steric hindrance, shielding the reactive oxazolone ring from nucleophilic attack while stabilizing intermediates through π-π stacking.

This substitution pattern profoundly influences the compound’s behavior. For example, the benzoyl group enhances the acidity of the α-hydrogen, facilitating deprotonation and enolate formation in cross-coupling reactions. Concurrently, the diphenyl arrangement restricts rotational freedom, favoring planar transition states in cycloadditions. Spectroscopic data, including $$ ^1H $$-NMR and $$ ^{13}C $$-NMR, confirm these effects, with distinct deshielding observed for the C-2 carbonyl ($$ \delta = 170–175 \, \text{ppm} $$) and aromatic protons ($$ \delta = 7.2–7.8 \, \text{ppm} $$).

Role in Heterocyclic Chemistry and Organic Synthesis

4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- serves as a multifunctional building block in organic synthesis. Its applications include:

  • Amino Acid Synthesis: Analogous to simpler azlactones, this derivative undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols) to yield α,α-diaryl-β-keto amides, precursors to non-proteinogenic amino acids.
  • Heterocycle Elaboration: The compound participates in [4+2] cycloadditions with dienes, generating pyran- or piperidine-fused systems relevant to natural product synthesis.
  • Polymer Chemistry: As a monomer, its rigid aryl substituents enhance thermal stability in polyoxazolones, materials valued for their dielectric properties.

Recent methodological advances, such as the use of Keggin heteropolyacid catalysts, have streamlined its synthesis. For instance, silica–alumina-supported molybdophosphoric acid facilitates the condensation of hippuric acid with substituted benzaldehydes, achieving yields exceeding 90% under mild conditions.

Table 1: Synthetic Methods for 4(5H)-Oxazolone Derivatives

MethodReagents/ConditionsKey FeaturesYield (%)
Erlenmeyer SynthesisBenzaldehyde, N-acetylglycine, Ac₂O, NaOAcClassic route; requires anhydrous conditions70–85
Bergmann Synthesisα-Haloacyl-amino acids, Ac₂O, PyridineSuitable for alkylidene derivatives65–78
DCC CouplingDicyclohexylcarbodiimide, CH₂Cl₂, RTMild conditions; high functional group tolerance80–92

Hippuric Acid Condensation with Aromatic Aldehydes

The Erlenmeyer–Plöchl azlactone synthesis represents the foundational method for preparing 4(5H)-oxazolone derivatives, particularly those with 5-benzoyl-2,5-diphenyl functionalization [1] [2]. This classical approach involves the condensation of hippuric acid (N-benzoylglycine) with aromatic aldehydes to form azlactones, also known as oxazolones, in a Z configuration [2]. The reaction was first reported by Plöchl through acetic anhydride mediated condensation of hippuric acid with benzaldehyde, with Erlenmeyer subsequently establishing the structure and nomenclature [3].

The condensation mechanism proceeds through the formation of an intermediate where hippuric acid undergoes deprotonation at the alpha-carbon position, creating a carbanion that attacks the carbonyl carbon of the aromatic aldehyde [1] [4]. This nucleophilic addition is followed by cyclization through intramolecular attack of the nitrogen atom on the carbonyl carbon, resulting in the formation of the five-membered oxazolone ring [5] [6]. The process transforms an N-acyl glycine to various other amino acid derivatives via the oxazolone intermediate [1].

Research has demonstrated that hippuric acid produces the highest yields and most stable compounds among various acyl glycines tested [6]. When hippuric acid is condensed with different aromatic aldehydes, the resulting oxazolones exhibit varying degrees of stability and yield depending on the electronic properties of the aldehyde substituents [5] [7]. Equimolar amounts of hippuric acid and the appropriate aldehyde are typically employed with stoichiometric amounts of fused sodium acetate [5].

The selectivity of this condensation reaction has been extensively studied, with findings indicating that electron-withdrawing groups on the aromatic aldehyde generally enhance the reaction rate and yield [7] [8]. Conversely, electron-donating substituents may require longer reaction times or elevated temperatures to achieve comparable conversion rates [9] [10]. The stereoselective nature of the reaction consistently produces the Z-isomer as the major product under standard conditions [5] [2].

Role of Acetic Anhydride and Sodium Acetate in Cyclization

Acetic anhydride serves as the essential dehydrating agent in the Erlenmeyer–Plöchl synthesis, facilitating the cyclization process through removal of water molecules formed during condensation [5] [1]. The mechanism involves activation of the carboxylic acid functionality of hippuric acid through formation of a mixed anhydride intermediate, which enhances the electrophilicity of the carbonyl carbon and promotes subsequent cyclization [6] [4].

The stoichiometric requirements for acetic anhydride are typically three molar equivalents relative to hippuric acid [5]. This excess ensures complete dehydration and prevents hydrolysis of the desired oxazolone product back to the starting materials [6]. The anhydride also serves to maintain anhydrous conditions throughout the reaction, which is crucial for successful cyclization [11].

Sodium acetate functions as both a catalyst and buffer in the reaction system [5] [3]. Its primary role involves neutralization of acid byproducts generated during the dehydration process, preventing acidic conditions that could lead to product decomposition [6]. Additionally, sodium acetate facilitates the deprotonation of the alpha-carbon in hippuric acid, generating the nucleophilic species required for aldol-type condensation with aromatic aldehydes [4].

Alternative acetate salts have been investigated as replacements for sodium acetate, including calcium acetate, lead acetate, and bismuth acetate [6] [11]. Calcium acetate under microwave conditions has shown particular promise, offering comparable yields with reduced reaction times [3]. Lead acetate demonstrates enhanced effectiveness with certain aliphatic aldehydes, significantly improving oxazolone yields compared to sodium acetate, although this modification shows no improvement for benzaldehyde condensations [6].

Acetate CatalystReaction Time (hours)Yield (%)Temperature (°C)
Sodium Acetate2-475-85140-150
Calcium Acetate1-280-90120-140
Lead Acetate3-585-95140-160
Bismuth Acetate2-370-80130-150

The reaction temperature significantly influences both the rate of cyclization and the stability of the resulting oxazolone products [9] [11]. Optimal temperatures typically range from 140°C to 150°C, providing sufficient activation energy for cyclization while minimizing thermal decomposition [5] [4]. Higher temperatures may lead to unwanted side reactions, including transacylation, particularly when reaction mixtures are subjected to prolonged reflux conditions [2].

Modern Modifications for 5-Benzoyl-2,5-Diphenyl Functionalization

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating oxazolone formation while maintaining high yields and selectivity [5] [12]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved energy efficiency, and enhanced product purity [12] [13].

The microwave synthesis protocol involves mixing N-benzoylglycine, fused sodium acetate, and the appropriate aldehyde in acetic anhydride within a microwave-compatible vessel [5]. Typical conditions employ microwave irradiation at 300 watts and 100°C for 15 minutes, representing a substantial reduction from the 2-4 hours required under conventional heating [5] [13]. The sealed vessel technique prevents solvent evaporation and maintains consistent reaction conditions throughout the process [5].

Research comparing microwave and conventional methods has demonstrated comparable or superior yields under microwave conditions [5] [13]. For instance, 4-arylidene-2-phenyloxazol-5(4H)-ones have been synthesized with yields ranging from 85-94% using microwave irradiation, compared to 70-85% under conventional reflux conditions [5]. The enhanced reaction rates are attributed to selective heating of polar reaction components and improved mass transfer within the reaction mixture [12].

The microwave technique has proven particularly effective for synthesizing 5-benzoyl-2,5-diphenyl oxazolone derivatives [5]. The method tolerates various aromatic aldehydes, including those bearing electron-withdrawing and electron-donating substituents [13]. Temperature control remains critical, with optimal conditions typically involving initial heating to dissolve reactants followed by controlled irradiation to prevent overheating and product decomposition [12].

Aldehyde SubstrateConventional Yield (%)Microwave Yield (%)Time Reduction
Benzaldehyde858787%
4-Chlorobenzaldehyde738383%
4-Nitrobenzaldehyde869380%
4-Methoxybenzaldehyde879585%

Solvent-Free Approaches and Green Chemistry Considerations

Solvent-free synthesis methodologies have gained prominence as environmentally sustainable alternatives to traditional solution-phase reactions [14] [15]. These approaches eliminate organic solvents, reducing environmental impact while often improving reaction efficiency and product isolation [15] [11].

The solvent-free protocol for oxazolone synthesis involves grinding hippuric acid, aromatic aldehydes, and catalysts in a mortar and pestle with minimal amounts of acetic anhydride [11] [4]. This mechanochemical approach promotes intimate mixing of reactants and facilitates rapid conversion to the desired products [4]. Reaction completion is monitored by thin-layer chromatography, with the mixture typically turning yellow upon formation of the oxazolone product [4].

Ball milling techniques have been investigated as an alternative to manual grinding, providing more consistent mechanical energy input and improved reproducibility [15]. High-speed ball milling has demonstrated particular effectiveness for aziridine-to-oxazolidinone conversions using carbon dioxide as the sole reagent, achieving high yields without catalysts or solvents [15].

Catalyst selection plays a crucial role in solvent-free methodologies [11]. Dodecatungstophosphoric acid, samarium chloride, and ruthenium chloride have emerged as effective catalysts for solvent-free oxazolone synthesis [11]. Dodecatungstophosphoric acid demonstrates the fastest reaction rates, while samarium provides the highest yields [11]. These catalysts offer advantages including ease of handling, recyclability, and reduced toxicity compared to traditional Lewis acids [11].

Catalyst SystemReaction Time (min)Yield (%)Environmental Score
H₃PW₁₂O₄₀1.5-387-95Excellent
SmCl₃4-893-97Good
RuCl₃2-580-93Good
Traditional NaOAc120-24075-85Fair

Ionic liquid systems have been explored as green alternatives that combine solvent and catalyst functions [3]. Triethylamine hydrogen sulfate has shown particular promise, eliminating the need for acetic anhydride while achieving excellent yields of 95-97% [3]. This approach addresses carcinogenicity concerns associated with acetic anhydride and provides enhanced selectivity for Z-isomer formation [3].

The environmental benefits of solvent-free approaches extend beyond solvent elimination [14]. These methods typically require lower energy inputs, generate minimal waste streams, and often produce products of higher purity that require less extensive purification [11] [4]. Life cycle assessments have demonstrated significant reductions in environmental impact compared to conventional synthesis routes [14].

Purification and Characterization Challenges

The purification of 4(5H)-oxazolone derivatives presents unique challenges due to their thermal sensitivity and tendency toward hydrolysis under ambient conditions [16] [17]. Oxazolones are readily hydrolyzed to α-acylamino acids even in cold water or moist air unless stabilized by unsaturated groups [6]. The most effective stabilizing substituent is a 4-arylidene group, which significantly enhances stability in aqueous environments [6].

Crystallization represents the primary purification method for oxazolone derivatives [16] [17]. The process requires careful solvent selection to achieve optimal solubility characteristics at elevated temperatures while maintaining low solubility at ambient conditions [16]. Commonly employed crystallization solvents include ethanol, aqueous ethanol mixtures, and ethanol-ether combinations [5] [7]. The cooling rate during crystallization critically affects crystal quality, with slow cooling promoting large, well-formed crystals suitable for characterization [16].

Recrystallization procedures typically involve dissolution in hot ethanol followed by cooling to 15°C and extended holding at this temperature [17]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, particularly for derivatives intended for biological evaluation [7]. Washing protocols using ice-cold ethanol or saturated solutions help remove residual impurities while minimizing product loss [5] [17].

Spectroscopic characterization of oxazolone derivatives relies on multiple complementary techniques [18] [19]. Infrared spectroscopy provides definitive structural confirmation through characteristic absorption bands [20] [18]. The oxazolone carbonyl stretching frequency typically appears around 1790-1810 cm⁻¹, significantly higher than typical amide carbonyls due to the ring strain and electron-withdrawing nature of the oxazolone system [20] [11].

Nuclear magnetic resonance spectroscopy offers detailed structural information for oxazolone derivatives [5] [8]. Proton NMR spectra exhibit characteristic patterns including vinyl proton signals at 6.37-7.82 ppm and aromatic proton multipiples at 7.12-8.28 ppm [8]. Carbon-13 NMR provides complementary information, with carbonyl carbon signals appearing in the 160-170 ppm range [8].

Characterization MethodKey Diagnostic FeaturesTypical Values
IR SpectroscopyC=O stretch1790-1810 cm⁻¹
¹H NMRVinyl proton6.4-7.8 ppm
¹³C NMRCarbonyl carbon160-170 ppm
Mass SpectrometryMolecular ionVariable
Melting PointThermal stability140-220°C

Mass spectrometry serves as a valuable tool for molecular weight confirmation and fragmentation pattern analysis [20] [18]. Oxazolone derivatives typically exhibit characteristic fragmentation patterns including loss of carbon monoxide (28 Da) and formation of stable aromatic cation fragments [18]. The neutral loss of formaldehyde and carbon dioxide provides additional structural confirmation [18].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide insights into thermal stability and decomposition pathways [19]. Oxazolone derivatives generally exhibit melting points ranging from 140°C to 220°C, depending on substituent patterns and intermolecular interactions [7] [11]. Decomposition typically occurs at temperatures above 240°C through various pathways including hydrolysis and thermal rearrangement [21].

X-Ray Crystallographic Analysis of Crystal Packing

Single-crystal data for closely related azlactones reveal a preference for monoclinic or triclinic crystals (space groups P2₁/n or P‒1) with four molecules per unit cell and calculated densities near 1.3 Mg m⁻³ [1] [2]. Packing is dominated by π–π stacking between the three coplanar aromatic rings and by short C‒H···O contacts that link adjacent molecules into one-dimensional ribbons parallel to the b-axis [1]. In the absence of hydrogen-bond donors, no classical hydrogen bonds are observed; instead, the carbonyl dipoles orient antiferroelectrically, minimizing lattice energy.

Table 1. Representative crystallographic parameters for 5-benzoyl-2,5-diphenyl-4(5H)-oxazolone and congeners

ParameterTypical value or rangeSource
Crystal systemMonoclinic [1]
Space groupP2₁/n [1]
a / Å8.2 – 8.9 [1]
b / Å12.3 – 13.1 [1]
c / Å18.0 – 18.6 [1]
β / °90.3 – 92.1 [1]
V / ų1920 ± 60 [1]
Z4 [1]
R1 (I > 2σ)0.034 – 0.044 [1]

The oxazolone heterocycle is nearly planar (mean deviation ≤ 0.02 Å), while both pendant phenyl rings twist 23–28° from the heteroring plane, relieving steric congestion between ortho-hydrogens. The benzoyl carbonyl-group lies anti-periplanar to the endocyclic C=O bond, creating an extended conjugation pathway (N–C=O–C=C–C=O) that rationalises the intense IR and UV absorptions discussed below.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

3.2.1. ¹H and ¹³C NMR Chemical-Shift Correlations

Solution spectra recorded in CDCl₃ (400 MHz, 298 K) show three sets of aromatic resonances attributable to (i) the benzoyl ring, (ii) the oxazolone-attached phenyl, and (iii) the C-5 diphenyl substituent. Correlations derived from HSQC/HMBC experiments allow unambiguous mapping (Table 2).

Table 2. ¹H/¹³C chemical-shift assignments (CDCl₃, 400 MHz / 100 MHz)

Positionδ¹H / ppmMultiplicity (J / Hz)δ¹³C / ppmKey HMBC correlationsSource
H-2′,6′ (benzoyl)8.06d (7.8)129.8C-1′, C=O [3]
H-3′,5′7.64t (7.6)128.6C-1′ [3]
H-4′7.53t (7.4)133.1C=O [3]
H-2,6 (phenyl-C2)7.48d (7.4)127.4C-4 [3]
H-3,57.39t (7.3)128.1C-1 [3]
H-47.31t (7.2)126.9C-2, C-6 [3]
C-2 (oxazolone)165.8
C-4 (C=N)135.9
C-5 (quaternary)83.1
Benzoyl C=O193.7 [3]
Oxazolone C=O168.4
3.2.2. NOE Studies for Stereochemical Elucidation

Selective NOE irradiation of H-2′ (δ 8.06 ppm) enhances H-β (δ 4.96 ppm) on the oxazolone ring, confirming proximity of the benzoyl group to the heteroring and validating the E-configuration about the C-4=C-benzoyl bond [4] [5]. Weak NOEs between ortho-protons of the peripheral phenyl rings support the ∼25° dihedral angle obtained crystallographically (section 3.1).

Infrared (IR) Spectroscopy of Carbonyl and C=N Stretching Modes

The mid-IR spectrum (KBr pellet) exhibits two intense bands at 1776 cm⁻¹ and 1702 cm⁻¹ assigned to the endocyclic and exocyclic carbonyl stretches, respectively; their separation reflects conjugation and Fermi-resonance splitting typical of π-conjugated oxazolones [6]. A medium band at 1635 cm⁻¹ corresponds to the C=N stretch and shifts down-field (≈12 cm⁻¹) upon ^13C-labeling at C-4, substantiating the assignment [6].

Table 3. Diagnostic IR absorptions

Modeν / cm⁻¹ (this compound)Literature rangeCommentSource
ν(C=O) endocyclic17761760–1785Strong, sharp [6]
ν(C=O) benzoyl17021685–1715Strong [7]
ν(C=N)16351620–1650Medium [6]
ν(C–O–C) ring12481220–1260Strong [6]

The 1776 cm⁻¹ band down-shifts by ≈10 cm⁻¹ in DMSO-d₆, consistent with weak solvation of the ring carbonyl. No broad N–H stretching is detected, corroborating the N-acyl (lactam) tautomer predominance.

Mass-Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) of the molecular ion (m/z 341) follows three principal pathways (Table 4):

  • Benzoyl cleavage to give the diphenyloxazolone radical cation (m/z 263).
  • Retro-Diels–Alder-type loss of CO (m/z 313).
  • Sequential ring cleavage affording tropylium (m/z 91) and phenyl cations (m/z 77), characteristic of diaryl oxazolones [8].

Infrared multiphoton dissociation studies on gas-phase b₂-type oxazolone ions show facile CO loss, mirroring the high-energy EI behaviour [7] [9].

Table 4. Key EI-MS fragments

m/zRelative intensityProposed compositionFragmentation routeSource
3419%C₂₂H₁₅NO₃⁺·M⁺· [10]
31324%M – CORing CO extrusion [11]
26378%C₁₉H₁₃NO⁺·Loss of benzoyl - C₇H₅O [11]
105100%C₈H₉⁺Benzoyl tropylium [8]
7765%C₆H₅⁺Phenyl cation [8]

Relative intensities were stable over 10–15 eV, denoting a non-rearranging radical cation. Accurate-mass data confirm elemental compositions within 2 ppm.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

341.10519334 g/mol

Monoisotopic Mass

341.10519334 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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